molecular formula C10H7BrN2O4 B1413879 Ethyl 2-bromo-4-cyano-6-nitrobenzoate CAS No. 1807029-81-7

Ethyl 2-bromo-4-cyano-6-nitrobenzoate

Cat. No.: B1413879
CAS No.: 1807029-81-7
M. Wt: 299.08 g/mol
InChI Key: XANKDAIJWWLYMY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-6-nitrobenzoate is an organic compound with a complex structure, featuring multiple functional groups including a bromine atom, a cyano group, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-bromo-4-cyano-6-nitrobenzoic acid.

    Esterification: The carboxylic acid group of 2-bromo-4-cyano-6-nitrobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

    Purification: The resulting ethyl 2-bromo-4-cyano-6-nitrobenzoate is purified by recrystallization or column chromatography to obtain a pure product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Continuous flow reactors might be used to improve efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The bromine atom in ethyl 2-bromo-4-cyano-6-nitrobenzoate can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under mild conditions using polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMSO, potassium thiolate in ethanol.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Ethyl 2-azido-4-cyano-6-nitrobenzoate, ethyl 2-thio-4-cyano-6-nitrobenzoate.

    Reduction: Ethyl 2-bromo-4-cyano-6-aminobenzoate.

    Hydrolysis: 2-bromo-4-cyano-6-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-nitrobenzoate is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s functional groups make it useful in the design of new materials with specific electronic or optical properties.

    Medicinal Chemistry: Researchers explore its derivatives for potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which ethyl 2-bromo-4-cyano-6-nitrobenzoate exerts its effects depends on the specific reaction or application:

    Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

    Reduction: The nitro group undergoes a series of electron transfers, ultimately converting to an amino group.

    Hydrolysis: The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the carboxylic acid.

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-6-nitrobenzoate can be compared with other benzoate esters that have different substituents:

    Ethyl 2-bromo-4-cyano-6-aminobenzoate:

    Ethyl 2-bromo-4-cyano-6-methylbenzoate: The presence of a methyl group instead of a nitro group changes its electronic properties and reactivity.

    Ethyl 2-bromo-4-cyano-6-hydroxybenzoate: The hydroxy group introduces different hydrogen bonding capabilities and reactivity.

Each of these compounds has unique properties that make them suitable for different applications in organic synthesis and material science.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)9-7(11)3-6(5-12)4-8(9)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANKDAIJWWLYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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